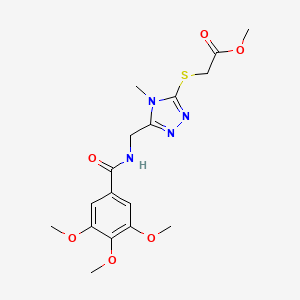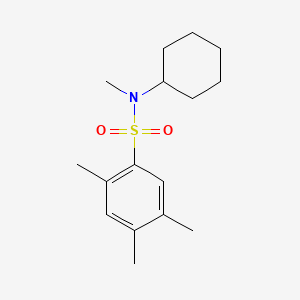![molecular formula C10H16O2 B2520311 2-Oxaspiro[5.5]undecan-5-one CAS No. 1480805-76-2](/img/structure/B2520311.png)
2-Oxaspiro[5.5]undecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[55]undecan-5-one is a spirocyclic compound characterized by a unique structure where a five-membered lactone ring is fused to a six-membered oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[5.5]undecan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a lactone precursor in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[5.5]undecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring to a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
2-Oxaspiro[5.5]undecan-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Oxaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxaspiro[4.6]undecan-1,7-dione
- 2-Oxaspiro[4.5]decan-1-one
- 2-Oxaspiro[5.5]undecan-1-one
Comparison
2-Oxaspiro[55]undecan-5-one is unique due to its specific ring structure and the presence of both oxygen and carbon atoms in the spirocyclic systemFor instance, the presence of the lactone ring in 2-Oxaspiro[5.5]undecan-5-one may confer different chemical properties and biological activities compared to other spirocyclic compounds .
Properties
IUPAC Name |
2-oxaspiro[5.5]undecan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-4-7-12-8-10(9)5-2-1-3-6-10/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSERSPURUBLYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)COCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate](/img/structure/B2520231.png)

![2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid](/img/structure/B2520234.png)
![5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2520236.png)

![(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine](/img/structure/B2520239.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2520241.png)
![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2520242.png)
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2520243.png)
![3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2520244.png)
![Ethyl 4-cyanopyrido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B2520245.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one](/img/structure/B2520246.png)
![1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B2520249.png)
![(2E)-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2520251.png)
